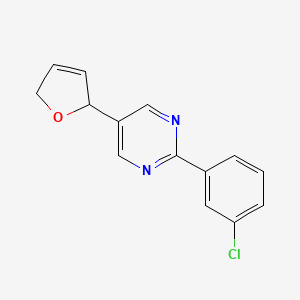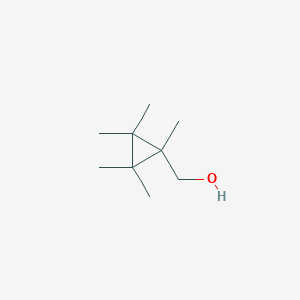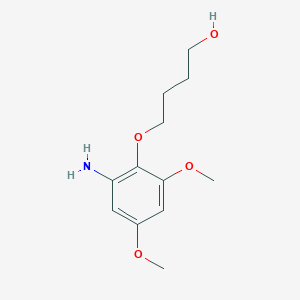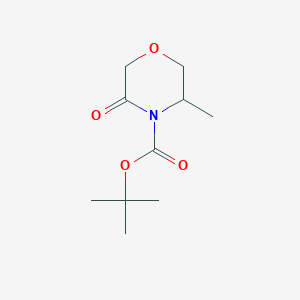![molecular formula C21H26O4 B13895256 Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)
Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl benzoate: Another ester with a floral fragrance, used in perfumes and flavoring agents.
Isopropyl butyrate: An ester with a fruity odor, used in the food industry.
Uniqueness
Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H26O4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C21H26O4/c1-4-23-20(14-21(22)24-5-2)17-10-12-19(13-11-17)25-15-18-9-7-6-8-16(18)3/h6-13,20H,4-5,14-15H2,1-3H3 |
Clé InChI |
HSBNFMOVXDDRMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)OCC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid](/img/structure/B13895183.png)

![[5-[3-(Aminomethyl)phenyl]pyridin-3-yl]boronic acid](/img/structure/B13895193.png)

![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B13895223.png)




![Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13895250.png)

